Thalifendine

Overview

Description

Thalifendine is a natural protoberberine alkaloid compound found in various plants, including those in the Magnoliaceae, Ranunculaceae, Berberidaceae, and Menispermaceae families . It shares a common protoberberine molecular skeleton with other related alkaloids such as berberine, berberrubine, demethyleneberberine, jatrorrhizine, and columbamine . This compound is known for its extensive pharmacological properties, including antibacterial, antidiabetic, antihyperlipidemic, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions: Thalifendine can be synthesized through various chemical reactions involving the protoberberine skeleton. One common method involves the demethylation of berberine to produce this compound . This process typically requires specific reagents and conditions, such as the use of cytochrome P450 enzymes (CYP2D6 and CYP1A2) to facilitate the transformation .

Industrial Production Methods: Industrial production of this compound often involves the extraction and purification of the compound from natural sources, such as the roots of Hydrastis canadensis . The extraction process may include solvent extraction, chromatography, and crystallization techniques to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: Thalifendine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.

Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions can occur with halogens or other nucleophiles in the presence of suitable catalysts.

Major Products Formed: The major products formed from these reactions include demethyleneberberine, berberrubine, and other related protoberberine alkaloids .

Scientific Research Applications

Thalifendine has a wide range of scientific research applications across various fields:

Mechanism of Action

Thalifendine exerts its effects through multiple molecular targets and pathways:

P-glycoprotein Inhibition: this compound is a substrate of P-glycoprotein, which affects its bioavailability and transport across cellular membranes.

Cytochrome P450 Enzymes: this compound is metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP1A2, which play a role in its biotransformation and pharmacokinetics.

Comparison with Similar Compounds

Thalifendine is part of a group of natural protoberberine alkaloids that share a similar molecular skeleton but differ in their substitution patterns . Some of the similar compounds include:

Berberine: Known for its broad-spectrum antibacterial, antidiabetic, and anticancer activities.

Berberrubine: A metabolite of berberine with similar pharmacological properties.

Demethyleneberberine: Another berberine metabolite with distinct biological activities.

Jatrorrhizine: Exhibits pharmacological effects similar to berberine and this compound.

Columbamine: Shares the protoberberine skeleton and displays various pharmacological properties.

This compound is unique in its specific interactions with P-glycoprotein and its distinct metabolic pathways, which contribute to its pharmacokinetic profile and therapeutic potential .

Biological Activity

Thalifendine is a notable metabolite of berberine, an isoquinoline alkaloid derived from various plants, particularly from the genus Coptis. Understanding the biological activity of this compound is crucial for elucidating the pharmacological effects of berberine and its derivatives. This article explores the biological activities, metabolic pathways, and potential therapeutic applications of this compound based on recent research findings.

Chemical Structure and Metabolism

This compound is structurally related to berberine and other metabolites such as berberrubine and demethyleneberberine. The chemical structure plays a significant role in its interaction with biological systems.

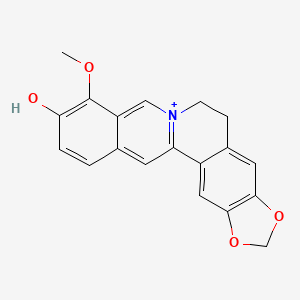

Chemical Structure

- Molecular Formula : C₁₉H₁₈N₂O₄

- Molecular Weight : 342.36 g/mol

Metabolic Pathways

This compound is primarily produced through the metabolism of berberine by gut microbiota. Studies have shown that specific bacteria, such as those from the genus Blautia, are involved in the demethylation process that converts berberine into this compound. This conversion highlights the importance of gut microbiota in enhancing the bioavailability and efficacy of plant-derived compounds.

Pharmacological Activities

This compound exhibits various biological activities that contribute to its therapeutic potential:

- Anti-inflammatory Effects : Research indicates that this compound possesses anti-inflammatory properties, which may be beneficial in treating inflammatory diseases.

- Antioxidant Activity : this compound has been shown to scavenge free radicals, thereby reducing oxidative stress in cells.

- Hepatoprotective Effects : Studies suggest that this compound may protect liver cells from damage caused by toxins and inflammation, indicating its potential use in liver diseases.

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- In Vitro Studies : A study utilizing liver microsomes demonstrated that this compound formation was significantly higher when using immobilized microsomes compared to free ones, suggesting enhanced metabolic activity in bioreactor systems .

- Gut Microbiota Interaction : In animal studies, this compound levels were positively correlated with beneficial gut bacteria populations, suggesting a symbiotic relationship between this compound metabolism and gut health .

- Clinical Implications : A pilot trial involving human subjects indicated distinct metabolic pathways for this compound compared to other berberine metabolites. This suggests that this compound could play a crucial role in the pharmacokinetics and therapeutic efficacy of berberine-based treatments .

Table 1: Pharmacokinetic Profiles of this compound and Related Metabolites

| Metabolite | Peak Concentration (ng/mL) | Time to Peak (Tmax) | Bioavailability (%) |

|---|---|---|---|

| This compound | 0.09 ± 0.03 | ~1 hour | Low |

| Berberrubine | 1.3 ± 0.4 | ~1 hour | Moderate |

| Demethyleneberberine | 0.05 ± 0.03 | ~11 hours | Low |

Table 2: Biological Activities of this compound

Properties

IUPAC Name |

16-methoxy-5,7-dioxa-13-azoniapentacyclo[11.8.0.02,10.04,8.015,20]henicosa-1(13),2,4(8),9,14,16,18,20-octaen-17-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO4/c1-22-19-14-9-20-5-4-12-7-17-18(24-10-23-17)8-13(12)15(20)6-11(14)2-3-16(19)21/h2-3,6-9H,4-5,10H2,1H3/p+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEGWOBMNQDATKP-UHFFFAOYSA-O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC2=CC3=[N+](CCC4=CC5=C(C=C43)OCO5)C=C21)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16NO4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60171240 | |

| Record name | Thalifendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18207-71-1 | |

| Record name | Thalifendine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018207711 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thalifendine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60171240 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.